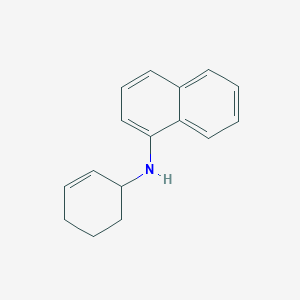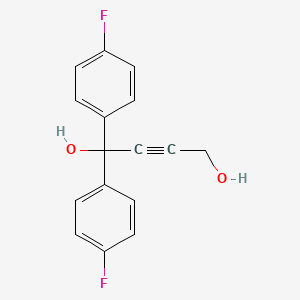
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol is an organic compound with the molecular formula C16H10F2O2 It is characterized by the presence of two fluorophenyl groups attached to a butyne diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol typically involves the reaction of 4-fluorobenzaldehyde with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-fluorobenzaldehyde is reacted with acetylene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-Bis(4-fluorophenyl)butane-1,4-dione.
Reduction: Formation of 1,1-Bis(4-fluorophenyl)butane-1,4-diol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-fluorophenyl)butane-1,4-diol
- 1,1-Bis(4-fluorophenyl)-1-butene
- 1,1-Bis(4-fluorophenyl)-1,2-ethanediamine
Uniqueness
1,1-Bis(4-fluorophenyl)but-2-yne-1,4-diol is unique due to the presence of both fluorophenyl groups and the butyne diol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6037-43-0 |
|---|---|
Molecular Formula |
C16H12F2O2 |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)but-2-yne-1,4-diol |
InChI |
InChI=1S/C16H12F2O2/c17-14-6-2-12(3-7-14)16(20,10-1-11-19)13-4-8-15(18)9-5-13/h2-9,19-20H,11H2 |
InChI Key |
VSPUXIYWADHSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#CCO)(C2=CC=C(C=C2)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

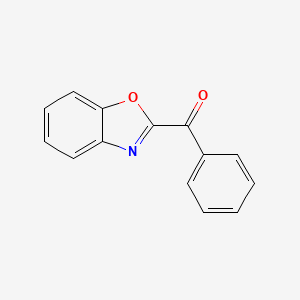
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
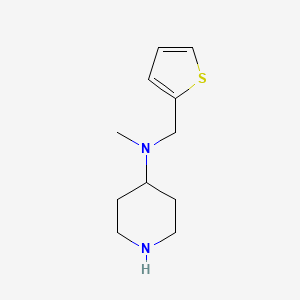
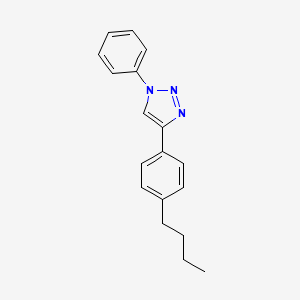
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
